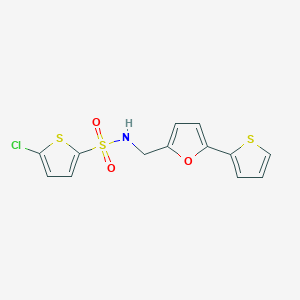
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine-based compound that is synthesized using specific methods, and its mechanism of action is still under investigation.
Mechanism of Action
The exact mechanism of action of Cyclopropylmethyl 6-fluoropyridine-3-carboxylate is still under investigation. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. It can induce cell death in cancer cells, reduce inflammation in various tissues, and modulate the activity of specific proteins involved in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of Cyclopropylmethyl 6-fluoropyridine-3-carboxylate is its specificity towards certain enzymes or proteins. This specificity allows for targeted inhibition, which can lead to fewer side effects compared to other drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain lab experiments.
Future Directions
There are several future directions for the research and development of Cyclopropylmethyl 6-fluoropyridine-3-carboxylate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects. Finally, exploring its potential use as a chemical probe to investigate specific biological processes could lead to new discoveries in various fields.
Synthesis Methods
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of pyridine-3-carboxylic acid with cyclopropylmethyl bromide and potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with 6-fluoropyridine-3-boronic acid in the presence of a palladium catalyst to yield the final product.
Scientific Research Applications
Cyclopropylmethyl 6-fluoropyridine-3-carboxylate has shown promising results in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. It has also been used as a chemical probe to investigate the roles of specific proteins in various biological processes.
properties
IUPAC Name |
cyclopropylmethyl 6-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-9-4-3-8(5-12-9)10(13)14-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXWMYCYVSPOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)

![6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one](/img/structure/B2905170.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)
![ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate](/img/structure/B2905173.png)



![1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2905180.png)

![5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2905185.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)
